

TIK-301 Structure-Activity Relationship Studies: A Technical Guide

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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577

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Introduction

TIK-301, also known as LY-156735 or β -methyl-6-chloromelatonin, is a potent and selective agonist for the melatonin receptors MT1 and MT2.^[1] It has been investigated for its therapeutic potential in treating insomnia and other circadian rhythm sleep disorders.^[1] Developed initially by Eli Lilly and Company, it has undergone Phase II clinical trials.^[1] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of **TIK-301**, its pharmacological profile, and the experimental methodologies used in its evaluation.

Core Compound Profile

Property	Value	Reference
IUPAC Name	N-[(2R)-(6-Chloro-5-methoxy-1H-indol-3-yl)propyl]acetamide	[1]
Synonyms	LY-156735, PD-6735, Beta-methyl-6-chloromelatonin	[1]
Molecular Formula	C14H17ClN2O2	[1]
Molar Mass	280.75 g/mol	[1]
Mechanism of Action	MT1 and MT2 receptor agonist; 5-HT2B and 5-HT2C receptor antagonist	[1]

Structure-Activity Relationship (SAR) of TIK-301 and Related Analogs

The chemical structure of **TIK-301** is a derivative of melatonin, featuring a chlorine atom at the 6-position of the indole ring and a methyl group on the propylamine side chain. These modifications significantly influence its pharmacological properties compared to the endogenous hormone melatonin.

Key Structural Features and Their Impact on Activity:

- 6-Chloro Substitution:** The presence of a chlorine atom at the 6-position of the indole ring is a hallmark of **TIK-301**. This modification is associated with increased metabolic stability, leading to a longer half-life compared to melatonin.[1] Furthermore, 6-chlorinated melatonin derivatives, including **TIK-301**, exhibit a slight preferential binding to the MT2 receptor over the MT1 receptor.[1]
- β-Methyl Group:** The methyl group on the propylamine side chain also contributes to the molecule's overall activity and pharmacokinetic profile.
- 5-Methoxy Group:** As with melatonin, the 5-methoxy group on the indole ring is crucial for high-affinity binding to melatonin receptors.

- **N-Acetyl Group:** The N-acetyl group on the side chain is also a critical determinant for agonist activity at melatonin receptors.

Quantitative SAR Data

The following table summarizes the available quantitative data for **TIK-301** and related compounds, illustrating the impact of structural modifications on receptor binding affinity and functional activity.

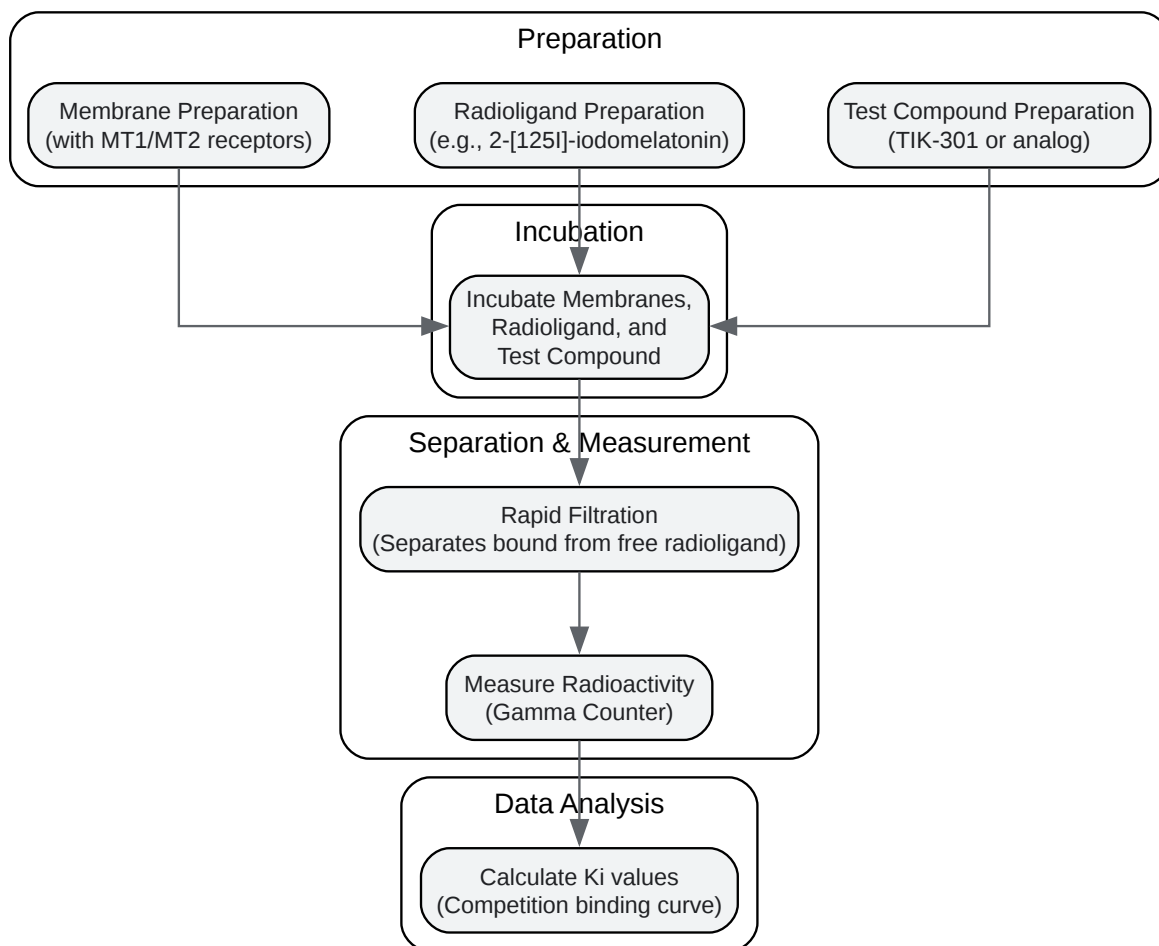
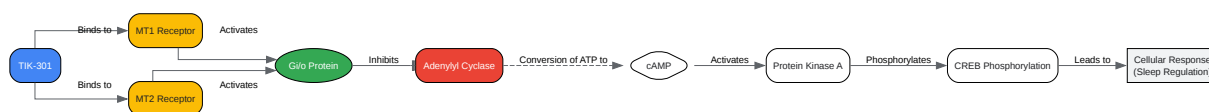
Compound	R1 (Position 6)	R2 (Side Chain)	MT1 Ki (pM)	MT2 Ki (pM)	MT1/MT2 Ratio	EC50 (nM)
Melatonin	H	Ethyl	~80	~40	2	0.063
TIK-301	Cl	β -Methylpropyl	81	42	1.9	0.0479
6-Chloromelatonin	Cl	Ethyl	-	-	-	-

Data for 6-Chloromelatonin's specific Ki and EC50 values were not available in the provided search results, though it is established as a potent melatonin agonist.[\[2\]](#)[\[3\]](#)

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling Pathway

TIK-301, as a melatonin receptor agonist, primarily acts on the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that ultimately leads to the regulation of circadian rhythms and sleep.



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References

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- 2. A single blind, placebo controlled, across groups dose escalation study of the safety, tolerability, pharmacokinetics and pharmacodynamics of the melatonin analog beta-methyl-6-chloromelatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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